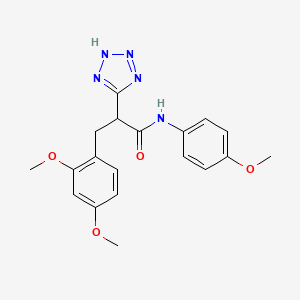
7-(4-(2,5-dimethylphenyl)piperidine-1-carbonyl)-3-phenylquinazoline-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(4-(2,5-dimethylphenyl)piperidine-1-carbonyl)-3-phenylquinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C28H27N3O3 and its molecular weight is 453.542. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Ene-type Reactions
- Ene-type Reactions : A study by Bottomley, Boyd, and Monteil (1980) investigated ene-type reactions involving acyl group transfers. They found that 4-phenyl-1,2,4-triazoline-3,5-dione adds to various unsaturated compounds, suggesting potential applications in organic synthesis and chemical reactions involving similar structures to the specified compound (Bottomley, Boyd, & Monteil, 1980).
Synthesis of Novel Compounds
- Formation of Tetrahydroquinolinone and Nicotinonitrile Derivatives : Moustafa, Al-Mousawi, and Elnagdi (2011) described novel rearrangement reactions leading to the formation of 2-piperidinyl-tetrahydroquinolinones. This indicates the potential for synthesizing new compounds with structural similarities to the chemical (Moustafa, Al-Mousawi, & Elnagdi, 2011).
Crystal Structure Analysis
- Crystal Structure of Related Compounds : Candan, Kendi, Yarim, Saraç, and Ertan (2001) conducted a study on the crystal structure of a related compound, 4-(4-bromophenyl)-1,7,7-trimethyl-1,2,3,4,5,6,7,8-octahydroquinazoline-2,5-dione. Understanding the crystal structure of similar compounds can provide insights into potential applications in material science and crystallography (Candan et al., 2001).
Synthesis of Quinazoline Derivatives
- Synthesis of Novel Quinazoline Derivatives : Chioua, Benabdelouahab, Chioua, Martínez-Álvarez, and Fernández (2002) explored the [4+2] cycloaddition for synthesizing 2,4-diphenylquinazoline-6,7-dicarboxylate, showcasing synthetic routes that might be relevant for the compound (Chioua et al., 2002).
Photochemical Synthesis
- Photochemical Synthesis and Thermal Dimerization : Gakis, Märky, Hansen, Heimgartner, Schmid, and Oberhänsli (1976) investigated the photochemical synthesis of 4-Phenyl-3-oxazolin-5-ones and their thermal dimerization, which can provide insights into photochemical processes and reactions for related compounds (Gakis et al., 1976).
Electrochemical Behavior
- Electrochemical Behavior for Sensing Applications : Gayathri and Kumar (2014) studied the electrochemical behavior of 1,10-Phenanthroline on a multiwalled carbon nanotube surface, indicating potential applications in electrochemistry and sensing technologies for similar compounds (Gayathri & Kumar, 2014).
Luminescent Properties
- Luminescent Properties and Photo-induced Electron Transfer : Gan, Chen, Chang, and Tian (2003) synthesized novel compounds with piperazine substituents and studied their luminescent properties, suggesting potential applications in fluorescence and photochemistry for structurally related compounds (Gan, Chen, Chang, & Tian, 2003).
Propiedades
IUPAC Name |
7-[4-(2,5-dimethylphenyl)piperidine-1-carbonyl]-3-phenyl-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N3O3/c1-18-8-9-19(2)24(16-18)20-12-14-30(15-13-20)26(32)21-10-11-23-25(17-21)29-28(34)31(27(23)33)22-6-4-3-5-7-22/h3-11,16-17,20H,12-15H2,1-2H3,(H,29,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLYQPQRMNASHDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2CCN(CC2)C(=O)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(E)-3-(2-Chloropyridin-4-yl)-N-[3-[(6-methoxypyrimidin-4-yl)amino]propyl]prop-2-enamide](/img/structure/B2594312.png)
![3-Phenoxy-N-{thieno[2,3-D]pyrimidin-4-YL}benzamide](/img/structure/B2594313.png)
![(Z)-4-[(5-anilino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-benzyl-2-cyano-3-hydroxybut-2-enamide](/img/structure/B2594315.png)
![5-[(2-Bromo-4-methoxyphenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2594317.png)



![1-[4-(Oxiran-2-ylmethoxy)phenyl]sulfonylpiperidine](/img/structure/B2594323.png)
![phenyl N-[4-(1,1-dioxothiazinan-2-yl)phenyl]carbamate](/img/structure/B2594325.png)


![N-(4-fluorophenyl)-2-(6-methylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2594331.png)

![1H-Indol-2-yl-[4-[[(3-methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]methanone](/img/structure/B2594334.png)
